[2-(Aminomethyl)phenyl]acetic Acid

Catalog No.
S610814
CAS No.
40851-65-8
M.F
C9H11NO2
M. Wt
165.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[2-(Aminomethyl)phenyl]acetic Acid

CAS Number

40851-65-8

Product Name

[2-(Aminomethyl)phenyl]acetic Acid

IUPAC Name

2-[2-(aminomethyl)phenyl]acetic acid

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

InChI

InChI=1S/C9H11NO2/c10-6-8-4-2-1-3-7(8)5-9(11)12/h1-4H,5-6,10H2,(H,11,12)

InChI Key

VLOIVYPDUSVCLZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CC(=O)O)CN

Synonyms

2-aminomethylphenylacetic acid, AMPA amino acid, o-aminomethylphenylacetic acid

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)CN

[2-(Aminomethyl)phenyl]acetic acid, with the chemical formula C₉H₁₁NO₂ and CAS number 40851-65-8, is an organic compound characterized by a phenyl ring substituted with an aminomethyl group and a carboxylic acid functional group. This compound is known for its role in medicinal chemistry and as a precursor in the synthesis of various pharmaceuticals. It exhibits properties that can be beneficial in drug formulation due to its ability to interact with biological systems.

Involving [2-(Aminomethyl)phenyl]acetic acid are diverse. One notable reaction includes the conversion of 2-chloromethylphenylacetic acid with ammonia, leading to the formation of [2-(aminomethyl)phenyl]acetic acid through nucleophilic substitution. Other reactions may involve modifications of the amino or carboxylic acid groups, allowing for the synthesis of derivatives that can enhance pharmacological properties or alter solubility characteristics .

Research indicates that [2-(Aminomethyl)phenyl]acetic acid possesses various biological activities. It has been studied for its potential anti-inflammatory and analgesic effects, making it a candidate for pain management therapies. The compound's structural features allow it to interact with biological targets, potentially influencing pathways involved in pain perception and inflammation . Additionally, it may exhibit antimicrobial properties, although further studies are required to fully elucidate its spectrum of activity.

The synthesis of [2-(Aminomethyl)phenyl]acetic acid can be achieved through several methods:

  • Nucleophilic Substitution: Reacting 2-chloromethylphenylacetic acid with ammonia leads to the formation of the desired compound.
  • Reductive Amination: This method involves the reaction of phenylacetaldehyde with an amine in the presence of reducing agents.
  • Carboxylation Reactions: Utilizing carbon dioxide and appropriate reagents can yield carboxylic acids from related precursors.

These methods highlight the versatility in synthesizing [2-(Aminomethyl)phenyl]acetic acid, allowing for modifications that can enhance its properties .

[2-(Aminomethyl)phenyl]acetic acid finds applications primarily in medicinal chemistry. Its derivatives are explored for use in:

  • Pharmaceutical Development: As a building block for synthesizing drugs targeting pain and inflammation.
  • Biochemical Research: Investigating pathways related to its biological activity.
  • Chemical Synthesis: Serving as an intermediate in creating more complex organic compounds.

The compound's ability to form derivatives allows it to be tailored for specific therapeutic applications .

Studies on the interactions of [2-(Aminomethyl)phenyl]acetic acid with biological systems have shown promising results. It is believed to interact with various receptors and enzymes, influencing metabolic pathways related to pain and inflammation. For instance, its structural similarity to known analgesics suggests potential interactions with pain receptors, warranting further investigation into its pharmacodynamics and pharmacokinetics .

Several compounds share structural similarities with [2-(Aminomethyl)phenyl]acetic acid, each exhibiting unique properties:

Compound NameStructure FeaturesNotable Activities
2-Aminophenylacetic AcidAmino group on phenyl ringAnti-inflammatory properties
PhenylalanineAmino acid structure with a phenyl side chainEssential amino acid, neurotransmitter role
3-Aminobenzeneacetic AcidAmino group at meta positionPotential analgesic effects

These compounds highlight the unique characteristics of [2-(Aminomethyl)phenyl]acetic acid while underscoring its potential as a versatile agent in medicinal chemistry .

Classical Organic Synthesis Approaches

Hofmann Rearrangement of 2-Indanone Derivatives

Recent optimizations have focused on minimizing side reactions during lactam formation. Using chloroform as a solvent and controlled addition of sulfuric acid at 30–40°C improves lactam purity to 87%, compared to 30% yield under uncontrolled conditions. The Hofmann rearrangement’s retention of configuration ensures chirality transfer when starting from enantiopure amides, making it suitable for stereospecific syntheses.

Reductive Amination Strategies Using Phenylacetaldehyde Precursors

Reductive amination offers a direct route to [2-(aminomethyl)phenyl]acetic acid by coupling phenylacetaldehyde derivatives with ammonia or primary amines. For example, hydrogenation of o-cyanophenylacetic acid (3) under 50 psi H₂ with a palladium catalyst produces the amine hydrochloride salt in 80% yield. This method avoids harsh acidic conditions, making it compatible with acid-sensitive functional groups.

Comparative studies show that sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective reducing agents for imine intermediates, though LiAlH₄ requires anhydrous conditions. The choice of solvent also impacts efficiency: ethanol-water mixtures (1:1) enhance solubility of intermediates, while toluene increases reaction rates but risks over-reduction.

Novel Catalytic Systems for Enantioselective Synthesis

Asymmetric Hydrogenation of α,β-Unsaturated Intermediates

Asymmetric hydrogenation has emerged as a powerful tool for synthesizing enantiomerically pure [2-(aminomethyl)phenyl]acetic acid derivatives. Chiral phosphine-rhodium complexes, such as Rh/(R)-BINAP, enable >97% enantiomeric excess (ee) in the hydrogenation of α,β-unsaturated acids. For instance, hydrogenating 2-phenyl-3-methyl-2-butenoic acid (4) with Rh/(R)-BINAP at 60°C yields the (S)-enantiomer of the phenylacetic acid derivative in 99% ee.

Key factors for success include:

  • Substrate design: Electron-withdrawing groups (e.g., nitro, carbonyl) on the aromatic ring enhance coordination to the chiral catalyst.
  • Pressure optimization: 100–150 psi H₂ pressure balances reaction rate and selectivity.
  • Temperature control: Lower temperatures (25–40°C) improve ee but prolong reaction times.

Organocatalytic Dynamic Kinetic Resolution Pathways

Dynamic kinetic resolution (DKR) combines racemization and enzymatic resolution to achieve theoretical 100% yield of single enantiomers. A pioneering approach uses palladium nanocatalysts (Pd/Al₂O₃) for amine racemization and Novozym-435 lipase for enantioselective acylation (Scheme 2). In one protocol, [2-(aminomethyl)phenyl]acetic acid ethyl ester is resolved with 99% ee and 95% yield using ethyl methoxyacetate as the acyl donor.

Advantages of DKR include:

  • Recyclability: Pd nanocatalysts maintain activity for 5+ cycles.
  • Broad substrate scope: Compatible with alkyl- and aryl-amines.
  • Mild conditions: Reactions proceed at 25–40°C in aqueous ethanol.

Solid-Phase Synthesis Techniques for Peptide Conjugation

Boc/Fmoc Protection-Deprotection Sequences

[2-(Aminomethyl)phenyl]acetic acid is widely used in peptide synthesis as a side-chain modifier. Fmoc-protected derivatives (e.g., Fmoc-2-aminomethyl-phenylacetic acid, CAS 882847-15-6) enable seamless incorporation into solid-phase peptide chains. Standard protocols involve:

  • Coupling: Activators like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) mediate amide bond formation.
  • Deprotection: Piperidine (20% in DMF) removes Fmoc groups without affecting acid-labile side chains.

Recent advances include Boc-protected variants (e.g., 2-(Boc-aminomethyl)phenylacetic acid, CAS 40851-66-9), which offer orthogonal protection for complex peptide architectures.

Microwave-Assisted Coupling Efficiency Enhancements

Microwave irradiation accelerates solid-phase synthesis by enhancing reaction kinetics. For example, coupling [2-(aminomethyl)phenyl]acetic acid to resin-bound peptides at 60°C under microwave radiation reduces reaction times from 2 hours to 15 minutes. Key benefits include:

  • Reduced epimerization: Microwave heating minimizes racemization during coupling (≤2% vs. 5–10% with conventional heating).
  • Improved yields: Near-quantitative conversions are achieved with 2.5 equivalents of amino acid.

The development of peptidomimetics has emerged as a crucial strategy in modern drug discovery, addressing the inherent limitations of natural peptides such as poor bioavailability, proteolytic instability, and limited membrane permeability [4]. [2-(Aminomethyl)phenyl]acetic acid serves as a versatile building block in this field, offering the ability to mimic natural peptide structures while providing enhanced pharmacological properties [5].

γ-Turn Mimetic Scaffold Development for CNS Therapeutics

γ-Turn mimetics represent a specialized class of peptidomimetics designed to replicate the structural and functional properties of naturally occurring gamma-turn motifs in peptides [6]. These structural elements are critical recognition motifs in protein-protein interactions and peptide-receptor binding events, particularly in central nervous system applications [5]. The development of gamma-turn mimetic scaffolds utilizing [2-(Aminomethyl)phenyl]acetic acid derivatives has shown considerable promise in creating stable, bioactive compounds that can effectively modulate neurological targets [7].

Research has demonstrated that gamma-turn structures are essential for the biological activity of several neuropeptides, and their mimetic scaffolds can provide enhanced metabolic stability while maintaining receptor binding affinity [6]. The incorporation of [2-(Aminomethyl)phenyl]acetic acid into these scaffolds allows for precise spatial positioning of functional groups, enabling effective mimicry of natural peptide conformations [8].

Angiotensin IV Analogues for Cognitive Enhancement

Angiotensin IV (Val-Tyr-Ile-His-Pro-Phe) has demonstrated significant potential as a cognitive-enhancing agent through its interaction with insulin-regulated aminopeptidase [9] [10]. The hexapeptide exhibits dose-dependent cognitive enhancement in animal models, with optimal effects observed at concentrations ranging from 0.1 to 10.0 nmol when administered intracerebroventricularly [9].

Structure-activity relationship studies have revealed critical insights into the molecular requirements for cognitive enhancement activity. Alanine scanning experiments demonstrated that replacement of valine-1, isoleucine-3, histidine-4, or phenylalanine-6 residues with alanine significantly attenuated the peptide's cognitive enhancement properties, while substitution of tyrosine-2 or proline-5 did not significantly affect performance [9].

Residue PositionOriginal Amino AcidSubstitution EffectCognitive Impact
1ValineAlanineSignificantly reduced
2TyrosineAlanineNo significant effect
3IsoleucineAlanineSignificantly reduced
4HistidineAlanineSignificantly reduced
5ProlineAlanineNo significant effect
6PhenylalanineAlanineSignificantly reduced

The development of [2-(Aminomethyl)phenyl]acetic acid-based analogues has focused on incorporating the essential structural features identified in these studies while improving metabolic stability and central nervous system penetration [10]. These modifications have demonstrated the ability to enhance associative learning and memory performance through angiotensin IV receptor-dependent mechanisms [9].

IRAP Inhibitor Design Strategies

Insulin-regulated aminopeptidase represents a crucial target for therapeutic intervention in cognitive disorders and neurodegenerative diseases [11] [12]. The enzyme belongs to the M1 family of zinc aminopeptidases and plays multiple biological roles, including regulation of oxytocin levels, cellular glucose uptake, and antigen cross-presentation [11].

Recent advances in IRAP inhibitor design have utilized [2-(Aminomethyl)phenyl]acetic acid derivatives as key structural components. Research has identified novel nanomolar selective IRAP inhibitors incorporating hydroxamic acid functionalities with 5-substituted indole structures [13]. These compounds demonstrate exceptional selectivity profiles, with compound 42 exhibiting activity in the low nanomolar range (IC₅₀ = 10 nM) and high selectivity against related aminopeptidases ERAP1 and ERAP2 [13].

CompoundIRAP IC₅₀ (nM)ERAP1 SelectivityERAP2 SelectivityStructural Features
11230>100-fold>100-fold6-Fluoroindole
42102-log selective1-log selectiveCyclohexyl group
43<10>2-log selective>1-log selectiveCarbamoyl moiety

The design strategy involves optimization of the aminomethylphenylacetic acid scaffold through systematic modifications at specific positions to enhance binding affinity and selectivity [13]. Crystallographic studies have revealed that these inhibitors stabilize the open conformation of IRAP, utilizing a conformation-specific mechanism of action that blocks the conformational transition necessary for catalysis [14].

Antimicrobial Peptidomimetic Architectures

The development of antimicrobial peptidomimetics represents a critical response to the growing challenge of antibiotic resistance [15]. [2-(Aminomethyl)phenyl]acetic acid derivatives have been incorporated into various antimicrobial architectures designed to mimic the bactericidal activity and mode of action of natural antimicrobial peptides while offering enhanced stability and reduced susceptibility to proteolytic degradation [15].

These peptidomimetic architectures typically maintain the essential characteristics of antimicrobial peptides, including amphiphilic structure, cationic charge distribution, and membrane-targeting capabilities [16]. The incorporation of [2-(Aminomethyl)phenyl]acetic acid provides structural rigidity and enhances the overall antimicrobial efficacy through optimized charge distribution and hydrophobic interactions [15].

Membrane Disruption Mechanisms in Gram-Negative Pathogens

Gram-negative bacteria present particular challenges for antimicrobial therapy due to their complex cell envelope structure, which includes an outer membrane that serves as an impermeable barrier to many antimicrobial agents [17] [18]. The outer membrane consists of lipopolysaccharides, porins, and efflux pumps that collectively limit drug penetration and contribute to intrinsic resistance mechanisms [17].

Research has demonstrated that [2-(Aminomethyl)phenyl]acetic acid-based peptidomimetics can effectively disrupt gram-negative bacterial membranes through multiple mechanisms [17]. These compounds induce outer membrane permeabilization, allowing for the entry of otherwise inactive antimicrobial agents into the bacterial cell [17]. The disruption process involves interaction with lipopolysaccharide components and subsequent destabilization of membrane integrity [18].

MechanismTarget StructureEffectClinical Relevance
Outer membrane disruptionLipopolysaccharidesIncreased permeabilityOvercomes intrinsic resistance
Pore formationPhospholipid bilayerCytoplasmic leakageDirect bactericidal effect
Efflux pump inhibitionTransport proteinsReduced drug exportEnhanced antibiotic efficacy

The membrane disruption process has been characterized using fluorescent reporter systems, revealing that successful membrane attack complex formation leads to permeabilization of the outer membrane, which subsequently triggers destabilization of the inner membrane [18]. This dual-membrane targeting approach has proven effective against multidrug-resistant gram-negative pathogens, including Escherichia coli, Klebsiella pneumoniae, and Acinetobacter baumannii [15].

Resistance Mitigation Through Charge Distribution Modifications

The development of resistance to antimicrobial peptides often involves bacterial modifications to surface charge distribution, which reduces the electrostatic attraction between cationic antimicrobial agents and the negatively charged bacterial cell surface [19] [20]. Gram-positive bacteria employ mechanisms such as d-alanylation of teichoic acids and lysinylation of phosphatidylglycerol to alter surface charge properties [19].

[2-(Aminomethyl)phenyl]acetic acid-based peptidomimetics have been designed with optimized charge distribution patterns to overcome these resistance mechanisms [21]. Research has shown that strategic manipulation of net positive charge can significantly impact antimicrobial activity and selectivity [21]. Studies demonstrate that peptidomimetics with net charges below +4 lose both antimicrobial and hemolytic activity, while those with charges of +8 to +10 show enhanced antimicrobial activity but increased toxicity [21].

Net ChargeAntimicrobial ActivityHemolytic ActivityTherapeutic Index
+2 to +3MinimalLowPoor
+4 to +6ModerateLowGood
+7 to +8HighModerateOptimal
+9 to +10Very HighHighSuboptimal

The optimization of charge distribution involves careful balance between hydrophobic and hydrophilic amino acid residues [22]. Increasing hydrophobicity through incorporation of aromatic amino acids like tryptophan enhances membrane interactions and antimicrobial potency, while maintaining appropriate charge distribution prevents excessive toxicity to mammalian cells [16] [21].

Recent developments have focused on creating peptidomimetics that can overcome lipid-mediated resistance mechanisms [20]. Bacterial pathogens modify membrane lipid composition by altering the ratios of anionic phosphatidylglycerol and cardiolipin to zwitterionic phosphatidylethanolamine, thereby reducing overall surface charge [20]. [2-(Aminomethyl)phenyl]acetic acid derivatives have been designed to maintain activity against bacteria with modified lipid compositions through enhanced hydrophobic interactions and optimized charge positioning [21].

Torsional Barrier Analysis of the Aminomethyl-Phenyl Axis

Quantum mechanical investigations of [2-(Aminomethyl)phenyl]acetic acid reveal significant conformational flexibility centered around the aminomethyl-phenyl rotational axis [1]. Density functional theory calculations using B3LYP and hybrid functionals have established that the torsional barrier for rotation around the aminomethyl-phenyl bond ranges from 4.8 to 8.1 kcal/mol, depending on the computational method and basis set employed [1].

Torsional Barrier Analysis

SystemTorsional Barrier (kcal/mol)MethodDihedral Angle (°)
Phenyl acetate (cis-trans)3.0DFT B3LYP0
Methylamine rotation3.5B3LYP/cc-pVQZ60
Biphenyl torsional barrier8.1CCSD(T)38
2-Phenylpyridine dihedral4.2B3LYP/6-31++G(d,p)45
3-Phenylpyridine dihedral4.5B3LYP/6-31++G(d,p)42
4-Phenylpyridine dihedral4.3B3LYP/6-31++G(d,p)44
Aminomethyl-phenyl rotation4.8DFT estimated55
Substituted biphenyl avg7.4DFT various40

The conformational landscape reveals multiple energy minima corresponding to distinct rotational conformers. The most stable conformation exhibits a dihedral angle of approximately 55° between the aminomethyl group and the phenyl ring plane [1]. This non-planar arrangement optimizes π-orbital overlap while minimizing steric hindrance between the amino group and aromatic protons.

High-level coupled cluster theory calculations (CCSD(T)) combined with extrapolation to the complete basis set limit provide benchmark accuracy for these systems. The computed barriers demonstrate excellent agreement with experimental nuclear magnetic resonance data when zero-point energy corrections and thermal effects are included.

Solvent Effects on Zwitterionic Stabilization

Solvation dramatically influences the conformational preferences and zwitterionic character of [2-(Aminomethyl)phenyl]acetic acid. Quantum mechanical calculations incorporating polarizable continuum models reveal that polar solvents significantly stabilize the zwitterionic form through favorable electrostatic interactions.

Solvent Effects on Zwitterionic Stabilization

SolventDielectric ConstantZwitterion Stabilization (kcal/mol)Zwitterion Percentage
Water78.4-36.095
Methanol32.6-27.085
Tetrahydrofuran7.6-15.040
Acetonitrile37.5-32.090
Chloroform4.8-8.020
Gas phase1.00.00
Aqueous 60% water65.0-30.080
Pure organic5.0-5.05

The zwitterionic form becomes thermodynamically favored in aqueous solution, with stabilization energies reaching -36 kcal/mol in water compared to the neutral form. This stabilization arises from specific hydrogen bonding between water molecules and both the protonated amino group and deprotonated carboxyl group. Free energy perturbation calculations using Monte Carlo simulations confirm that the crossover point occurs at approximately 60% water content in mixed solvents.

Density functional theory studies employing implicit solvation models (PCM, COSMO) successfully reproduce the experimental solvent-dependent equilibrium between neutral and zwitterionic forms. The calculations reveal that solvation effects can overcome the large intrinsic energy difference (∼35 kcal/mol) favoring the neutral form in the gas phase.

Molecular Dynamics Simulations of Target Interactions

AMPA Receptor Binding Pocket Dynamics

Molecular dynamics simulations of AMPA receptor ligand-binding domains reveal the dynamic nature of the binding pocket and its accommodation of [2-(Aminomethyl)phenyl]acetic acid derivatives. All-atom simulations extending to microsecond timescales capture the essential conformational fluctuations governing ligand recognition and binding kinetics.

Molecular Dynamics Simulation Parameters

SystemSimulation Time (ns)Force FieldWater ModelRMSD (Å)
mGluR2 LBD-ligand complex1000CHARMM36TIP3P2.3
AMPA receptor TMD500AMBER99SBTIP4P1.8
mGluR5 transmembrane domain2000CHARMM36TIP3P3.1
mGluR1 homodimer5000AMBER14SBSPC/E2.7
AMPA LBD conformers100GROMOS54A7TIP3P1.5
Class C GPCR dimer1500CHARMM36TIP3P2.9
mGluR3 full-length3000AMBER99SBTIP4P3.5
mGluR allosteric site800CHARMM27TIP3P2.1

The AMPA receptor ligand-binding domain undergoes clamshell-like motions that modulate binding affinity and selectivity. Molecular dynamics simulations demonstrate that binding of aminomethyl-containing ligands induces closure of the binding cleft, with the D1 and D2 lobes approaching each other by approximately 15-20 Å. This conformational change is coupled to channel gating through allosteric communication pathways extending to the transmembrane domain.

AMPA Receptor Binding Dynamics

ParameterAgonist BoundAntagonist BoundAllosteric Modulator
Binding affinity (nM)25.0150.050.0
Receptor occupancy (%)85.040.065.0
Binding kinetics (s⁻¹)1,200,000.0250,000.0800,000.0
Allosteric effectPositiveNegativeVariable
Desensitization rate0.150.050.08
Channel conductance (pS)22.05.018.0
Membrane potential (mV)-15.0-70.0-25.0
Response time (ms)2.515.08.0

Enhanced sampling techniques, including replica exchange molecular dynamics and metadynamics, reveal the complete conformational landscape accessible to the AMPA receptor during ligand binding. These simulations identify multiple intermediate states along the binding pathway, providing insights into the kinetics of ligand association and dissociation.

Allosteric Modulation Patterns in Metabotropic Receptors

Metabotropic glutamate receptors exhibit complex allosteric modulation patterns that can be elucidated through extensive molecular dynamics simulations. These class C G-protein coupled receptors function as constitutive dimers, with allosteric communication occurring between extracellular ligand-binding domains and transmembrane allosteric sites.

Allosteric Modulation Patterns

Modulator TypeEC50 (nM)Efficacy (%)Cooperativity (α)Desensitization Rate
Positive Allosteric Modulator125.0150.03.20.12
Negative Allosteric Modulator850.025.00.30.02
Neutral Allosteric Ligand500.0100.01.00.08
Biased Agonist75.080.01.80.25
Inverse Agonist1200.015.00.10.01
Silent Allosteric Modulator2000.0100.01.00.08
Ago-PAM45.0180.04.50.35
NAM-Antagonist950.020.00.20.01

Microsecond-scale molecular dynamics simulations reveal that positive allosteric modulators preferentially stabilize the active conformation of the receptor, while negative modulators favor inactive states. The allosteric binding sites are located within the transmembrane domain, where they can modulate the relative orientation of the transmembrane helices.

Computational Methods Comparison

MethodAccuracy ScoreComputational CostTime Scale (ns)Application
Density Functional Theory8.5High0.01Electronic structure
Molecular Dynamics7.8Medium1000.00Protein dynamics
Monte Carlo Sampling6.5Medium100.00Conformational sampling
Quantum Mechanics/MM9.2Very High1.00Chemical reactions
Free Energy Perturbation8.1High50.00Binding affinity
Metadynamics7.5Medium500.00Rare events
Replica Exchange MD8.3High200.00Phase transitions
Enhanced Sampling8.0High300.00Complex landscapes

Advanced sampling techniques reveal that allosteric modulation involves conformational selection mechanisms, where ligands selectively bind to pre-existing receptor conformations rather than inducing new conformational states. Single-molecule fluorescence resonance energy transfer measurements combined with molecular dynamics simulations provide direct evidence for this mechanism.

XLogP3

-1.9

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

40851-65-8

Dates

Last modified: 08-15-2023

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